2-[1-(1-Benzyltriazole-4-carbonyl)piperidin-4-yl]acetamide
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Overview
Description
2-[1-(1-Benzyltriazole-4-carbonyl)piperidin-4-yl]acetamide is a complex organic compound that features a piperidine ring, a triazole moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1-Benzyltriazole-4-carbonyl)piperidin-4-yl]acetamide typically involves multiple steps, starting with the preparation of the piperidine and triazole intermediates. One common method involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 4-piperidone.
Synthesis of the Triazole Moiety: The triazole ring is often formed via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes.
Coupling of Intermediates: The piperidine and triazole intermediates are then coupled using a suitable coupling reagent, such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[1-(1-Benzyltriazole-4-carbonyl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or triazole rings, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-[1-(1-Benzyltriazole-4-carbonyl)piperidin-4-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[1-(1-Benzyltriazole-4-carbonyl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-1H-1,2,3-triazole: Shares the triazole moiety but lacks the piperidine and acetamide groups.
4-Piperidone: Contains the piperidine ring but lacks the triazole and acetamide groups.
N-Benzylacetamide: Contains the benzyl and acetamide groups but lacks the piperidine and triazole rings.
Uniqueness
2-[1-(1-Benzyltriazole-4-carbonyl)piperidin-4-yl]acetamide is unique due to its combination of the piperidine, triazole, and acetamide functionalities. This unique structure imparts specific chemical and biological properties that are not found in the individual components or other similar compounds.
Properties
IUPAC Name |
2-[1-(1-benzyltriazole-4-carbonyl)piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c18-16(23)10-13-6-8-21(9-7-13)17(24)15-12-22(20-19-15)11-14-4-2-1-3-5-14/h1-5,12-13H,6-11H2,(H2,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLBVELIJJYDEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)N)C(=O)C2=CN(N=N2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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